molecular formula C19H19NO2 B1306313 (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine CAS No. 436087-20-6

(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine

Cat. No. B1306313
CAS RN: 436087-20-6
M. Wt: 293.4 g/mol
InChI Key: KXPLEYALQFCFHR-UHFFFAOYSA-N
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Description

“(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine” is a chemical compound with the CAS Number: 436087-20-6 . Its IUPAC name is N-[1-(2-furyl)-2-phenylethyl]-4-methoxyaniline . The molecular weight of this compound is 293.37 .


Molecular Structure Analysis

The molecular formula of this compound is C19H19NO2 . The InChI Code is 1S/C19H19NO2/c1-21-17-11-9-16(10-12-17)20-18(19-8-5-13-22-19)14-15-6-3-2-4-7-15/h2-13,18,20H,14H2,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.

Scientific Research Applications

Arylmethylidenefuranones and Nucleophilic Agents

Arylmethylidene derivatives of 3H-furan-2-ones interact with various nucleophilic agents, leading to a range of compounds like amides, pyrrolones, benzofurans, and others. The direction and products of these reactions depend significantly on the initial reagents, the strength of the nucleophilic agent, and the specific reaction conditions (Kamneva, Anis’kova, & Egorova, 2018).

Biomass to Furan Derivatives

5-Hydroxymethylfurfural (HMF) is a crucial platform chemical derived from plant biomass like hexose carbohydrates and lignocellulose. HMF and its derivatives can potentially replace hydrocarbon sources in the chemical industry. These derivatives have extensive applications in producing polymers, fuels, pharmaceuticals, pesticides, and more. The review emphasizes the synthesis of HMF from plant feedstocks and explores the prospective uses of HMF derivatives, anticipating a significant expansion in their applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Bioactive Furanyl- or Thienyl-Substituted Compounds

Furan and thiophene, as five-membered heterocycles, are vital in drug design, being integral structural units in bioactive molecules. This review highlights the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. It demonstrates the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities, focusing on compounds where the heteroaromatic ring is bonded but not fused to other systems (Ostrowski, 2022).

The Versatile Reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones

This compound's reactivity makes it a valuable building block for synthesizing various heterocyclic compounds, including pyrazolo-imidazoles, spiropyrroles, and others. The unique reactivity of this compound provides mild reaction conditions for generating a wide range of dyes and heterocyclic compounds from diverse precursors like amines and phenols (Gomaa & Ali, 2020).

Safety and Hazards

This compound is marked as an irritant, indicating that it may cause skin irritation or serious eye irritation . As with all chemicals, it should be handled with appropriate safety measures to prevent direct contact.

Future Directions

As for the future directions, it’s hard to predict without specific context. The use and study of this compound would depend on its properties and potential applications in various fields .

properties

IUPAC Name

N-[1-(furan-2-yl)-2-phenylethyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-21-17-11-9-16(10-12-17)20-18(19-8-5-13-22-19)14-15-6-3-2-4-7-15/h2-13,18,20H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPLEYALQFCFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(CC2=CC=CC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389923
Record name N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436087-20-6
Record name N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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